Tert-butyl 2-(4-iodo-1H-pyrazol-1-yl)acetate is an organic compound classified as a pyrazole derivative. Pyrazoles are five-membered heterocyclic compounds that contain two nitrogen atoms at positions one and two. This specific compound features an iodine atom at the four-position of the pyrazole ring, along with a tert-butyl ester group attached to the two-position through an acetate linkage. The compound is recognized for its potential applications in various fields, including organic synthesis and medicinal chemistry .
The compound can be sourced from chemical suppliers and is classified under heterocyclic compounds, specifically within the pyrazole category. Its unique structure allows it to serve as a building block for more complex organic molecules and heterocycles. In addition, it has been explored for its biological activity, particularly in enzyme inhibition and receptor binding studies .
The synthesis of tert-butyl 2-(4-iodo-1H-pyrazol-1-yl)acetate typically involves a two-step process: iodination of a pyrazole precursor followed by esterification. A common synthetic route includes the following steps:
In industrial settings, continuous flow reactors may be employed to enhance efficiency and yield during production. Purification techniques such as recrystallization and chromatography are typically used to obtain high-purity products suitable for various applications .
Tert-butyl 2-(4-iodo-1H-pyrazol-1-yl)acetate has a molecular formula of CHNOI, with a molecular weight of approximately 304.12 g/mol. The structure consists of:
The presence of both iodine and the tert-butyl group imparts unique chemical properties that facilitate selective reactivity in synthetic applications .
Tert-butyl 2-(4-iodo-1H-pyrazol-1-yl)acetate can participate in various chemical reactions, including:
These reactions highlight the compound's versatility as an intermediate in organic synthesis.
The mechanism of action for tert-butyl 2-(4-iodo-1H-pyrazol-1-yl)acetate primarily involves its role as a nucleophile or electrophile in chemical reactions. For instance, during substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom it was bonded to. This process can be visualized as follows:
This mechanism underlies its potential applications in synthesizing biologically active compounds .
Tert-butyl 2-(4-iodo-1H-pyrazol-1-yl)acetate is typically characterized by:
The compound's chemical properties include:
Tert-butyl 2-(4-iodo-1H-pyrazol-1-yl)acetate finds several applications in scientific research:
Iodination at the C4 position of pyrazole rings is critical for synthesizing tert-butyl 2-(4-iodo-1H-pyrazol-1-yl)acetate. Electrophilic iodination using N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF or acetonitrile) achieves >90% regioselectivity for 4-iodo-1H-pyrazole derivatives. This preference arises from the electron-rich C4 position, which is more nucleophilic than C3/C5 sites. Alternative methods include:
Optimization focuses on suppressing di-iodination by controlling stoichiometry (1.05–1.2 eq NIS) and temperature (0–25°C). Recent advances utilize in situ generation of iodine electrophiles from KI/H₂O₂, reducing costs while maintaining 85–92% yields [4] [10].
Table 1: Iodination Conditions for Pyrazole Precursors
Method | Reagents | Solvent | Temperature | Regioselectivity (C4:C3) | Yield (%) |
---|---|---|---|---|---|
Electrophilic Iodination | NIS (1.1 eq) | DMF | 0–5°C | 95:5 | 88 |
Oxidative Iodination | I₂ (1.2 eq), H₂O₂ | AcOH | 25°C | 90:10 | 85 |
Directed Metalation | n-BuLi (2.5 eq), I₂ | THF | –78°C | >99:1 | 78 |
N-Alkylation of 4-iodo-1H-pyrazole with tert-butyl bromoacetate forms the target ester linkage. Key variables include:
Notably, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) accelerate reactions in biphasic water/toluene systems, reducing side products. Post-alkylation, Boc deprotection with TFA quantitatively yields the 1H-pyrazole for subsequent functionalization [4] [7].
Table 2: Optimization of N-Alkylation Conditions
Base | Solvent | Catalyst | Time (h) | Temperature (°C) | Yield (%) |
---|---|---|---|---|---|
K₂CO₃ | Acetonitrile | None | 8 | 80 | 78 |
Cs₂CO₃ | DMF | TBAB (5 mol%) | 4 | 60 | 92 |
NaH | THF | 15-Crown-5 | 6 | 40 | 85 |
Continuous flow reactors enable safer and more efficient synthesis of pyrazole derivatives by:
A demonstrated assembly line synthesizes fluorinated pyrazoles at 2.16 g·h⁻¹ via sequential diazo formation, cycloaddition, and N-alkylation. This approach reduces reaction times by 90% compared to batch methods [3] [8].
Table 3: Flow vs. Batch Synthesis Parameters
Parameter | Batch Method | Flow Method | Improvement |
---|---|---|---|
Residence time | 8–14 h | 28–32 min | 95% reduction |
Temperature | 25–80°C | 90–130°C | Enhanced kinetics |
Scalability | Limited by exotherms | Linear via reactor numbering | High throughput |
Product yield | 70–85% | 87–93% | 10–15% increase |
Recrystallization is preferred for industrial-scale purification due to low cost and high throughput. Optimal solvents include:
Chromatography (e.g., silica gel with hexane/acetone gradients) resolves regioisomers but is cost-prohibitive for large batches. Physicochemical properties favoring recrystallization include:
Hybrid approaches use crude recrystallization followed by flash chromatography (≤5% solvent load), balancing purity (99.5%) and process economics.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7